molecular formula C23H24FN3O4S2 B2792994 N-(4-fluorobenzyl)-3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide CAS No. 1251625-76-9

N-(4-fluorobenzyl)-3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide

Cat. No. B2792994
CAS RN: 1251625-76-9
M. Wt: 489.58
InChI Key: NDIOAPMAYNBRHG-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide is a useful research compound. Its molecular formula is C23H24FN3O4S2 and its molecular weight is 489.58. The purity is usually 95%.
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Scientific Research Applications

Development of PET Tracers for 5-HT1A Receptors

PET Radioligands for Neuropsychiatric Disorders : A study explored the synthesis and evaluation of fluoropyridinyl derivatives as analogs of WAY100635, identifying cyclohexanecarboxamide derivatives as promising PET radioligands for 5-HT1A receptors. These compounds demonstrated high affinity, selectivity, and favorable kinetics for imaging neuropsychiatric disorders, showcasing their potential in improving in vivo quantification of these receptors (García et al., 2014).

Comparison of PET Radioligands : Another research compared 18F-Mefway with 18F-FCWAY in humans, assessing their utility for quantifying 5-HT1A receptors. Despite lower DVR values and a higher overestimation bias in 18F-Mefway PET, its resistance to in vivo defluorination without needing a defluorination inhibitor suggests its potential as an effective PET radioligand for imaging 5-HT1A receptors in human studies (Choi et al., 2015).

Application in Alzheimer's Disease

Imaging Serotonin 1A Receptors in Alzheimer's : A study utilizing a selective serotonin 1A molecular imaging probe with PET quantified 5-HT(1A) receptor densities in Alzheimer's disease patients, subjects with mild cognitive impairment, and controls. This research highlighted significant decreases in receptor densities in Alzheimer's patients, correlating with clinical symptom severity and offering insights into the pathophysiology of the disease (Kepe et al., 2006).

Synthesis and Evaluation of Derivatives

Antibacterial Activities : The synthesis and evaluation of 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives were conducted, revealing compounds with significant antibacterial activities, showcasing the chemical versatility and potential biomedical applications of derivatives related to the queried compound (Wu Qi, 2014).

Anti-Microbial Screening : Novel fluoro-substituted sulphonamide benzothiazole compounds comprising thiazole were synthesized and evaluated for antimicrobial activity. This study demonstrates the broad spectrum of biological activities associated with fluoro-substituted compounds, hinting at the potential therapeutic applications of such derivatives (Jagtap et al., 2010).

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-3-[4-(3-methoxyphenyl)piperazin-1-yl]sulfonylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN3O4S2/c1-31-20-4-2-3-19(15-20)26-10-12-27(13-11-26)33(29,30)21-9-14-32-22(21)23(28)25-16-17-5-7-18(24)8-6-17/h2-9,14-15H,10-13,16H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDIOAPMAYNBRHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)S(=O)(=O)C3=C(SC=C3)C(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorobenzyl)-3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide

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